Succinato de metilo y terc-butilo

Descripción general

Descripción

tert-Butyl methyl succinate is an organic compound with the molecular formula C₉H₁₆O₄. It is an ester formed from the reaction of tert-butyl alcohol and succinic acid. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Aplicaciones Científicas De Investigación

tert-Butyl methyl succinate is utilized in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: Used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Employed in the production of polymers and as a plasticizer in the manufacturing of plastics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl methyl succinate can be synthesized through the esterification of succinic acid with tert-butyl alcohol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl methyl succinate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture, ensuring high-quality product output .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl methyl succinate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to succinic acid and the corresponding alcohols (tert-butyl alcohol and methanol) under acidic or basic conditions.

Transesterification: It can react with other alcohols to form different esters.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Hydrolysis: Succinic acid, tert-butyl alcohol, and methanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Mecanismo De Acción

The mechanism of action of tert-butyl methyl succinate involves its hydrolysis to release succinic acid and the corresponding alcohols. Succinic acid is a key intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production. The ester linkage in tert-butyl methyl succinate can be cleaved by esterases, enzymes that catalyze the hydrolysis of esters .

Comparación Con Compuestos Similares

Similar Compounds

- mono-tert-Butyl succinate

- mono-Methyl hydrogen succinate

- tert-Butyl propiolate

- tert-Butyl malonate

Uniqueness

tert-Butyl methyl succinate is unique due to its dual ester groups, which provide distinct reactivity compared to mono-esters. This dual functionality allows for a broader range of chemical transformations and applications in various fields .

Actividad Biológica

Tert-Butyl methyl succinate (TBMS) is an ester derivative of succinic acid that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural properties impart significant biological activities, making it a compound of interest for researchers. This article explores the biological activity of TBMS, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

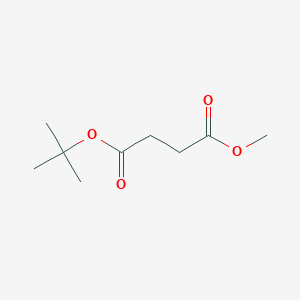

Tert-Butyl methyl succinate is characterized by the presence of a tert-butyl group and a methyl group attached to a succinate backbone. The molecular formula is , and its structure can be represented as follows:

This configuration contributes to its hydrophobicity and potential interactions with biological targets.

The biological activity of TBMS is primarily attributed to its ability to interact with various enzymes and proteins. The compound can act as an enzyme inhibitor, influencing protein-ligand interactions crucial for metabolic processes. The tert-butyl and methyl groups enhance its lipophilicity, which affects its binding affinity to target sites.

Key Mechanisms:

- Enzyme Inhibition : TBMS has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Protein-Ligand Interactions : The compound's structure allows it to form stable complexes with proteins, modulating their activity.

Applications in Scientific Research

TBMS has several applications in both biological and industrial contexts:

- Biochemical Studies : It is used in studies focusing on enzyme kinetics and protein interactions.

- Synthetic Intermediate : TBMS serves as an intermediate in the synthesis of more complex organic compounds.

- Bioremediation : Certain bacterial strains can utilize TBMS as a carbon source, showcasing its potential in environmental applications.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that TBMS effectively inhibits enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

- Bacterial Utilization : In a study involving Bacillus spp., TBMS was tested as a carbon source for growth. Results indicated that certain strains could metabolize TBMS efficiently, suggesting its potential use in bioremediation efforts for environments contaminated with similar esters .

- Pharmacological Investigations : TBMS has been investigated for its pharmacological properties, including anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways by inhibiting specific signaling molecules involved in the inflammatory response .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of TBMS, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl succinate | Lacks methyl group | Lower hydrophobicity |

| Methyl succinate | Lacks tert-butyl group | Different enzyme interactions |

| Methyl tert-butyl ether (MTBE) | Ether instead of ester | Potent solvent properties |

Propiedades

IUPAC Name |

4-O-tert-butyl 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLNZUDBQPORRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163684 | |

| Record name | Butanedioc acid tert-butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14734-25-9 | |

| Record name | Butanedioc acid tert-butyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioc acid tert-butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.